Diprotin A

Enzymology Dipeptidyl Peptidase IV Kinetic Artifact

Diprotin A (Ile-Pro-Ile) addresses the need for a reliable DPP-IV substrate in enzymology: its apparent competitive inhibition is a kinetic artifact, making it ideal for active-site characterization and inhibitor screening validation. • Kinetic artifact-based inhibition enables precise DPP-IV active-site studies • Essential benchmark for DPP-IV assay validation across decades of literature • Distinct opioid receptor modulation vs. small-molecule inhibitors for pain pathway research • Induces Src/VE-cadherin phosphorylation for blood-retinal barrier permeability studies • ≥98% HPLC purity; global shipping available.

Molecular Formula C17H31N3O4
Molecular Weight 341.4 g/mol
CAS No. 90614-48-5
Cat. No. B1670750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiprotin A
CAS90614-48-5
Synonymsdiprotin A
Ile-Pro-Ile
isoleucyl-prolyl-isoleucine
Molecular FormulaC17H31N3O4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N
InChIInChI=1S/C17H31N3O4/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1
InChIKeyJNTMAZFVYNDPLB-PEDHHIEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diprotin A: Baseline Characterization and Procurement Identity


Diprotin A (Ile-Pro-Ile) is a tripeptide inhibitor of dipeptidyl peptidase IV (DPP-IV), originally isolated from Bacillus cereus BMF673-RF1 [1]. While its primary annotated function is the inhibition of DPP-IV—a serine protease responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1)—key research indicates that Diprotin A acts as a substrate for DPP-IV and that its observed competitive inhibition is a kinetic artifact [2]. This mechanistic distinction is a critical factor in its experimental application and procurement, differentiating it from true, non-substrate small-molecule DPP-IV inhibitors.

Diprotin A Specificity Over Generic DPP-IV Inhibitors


Substituting Diprotin A with another DPP-IV inhibitor, including the closely related analog Diprotin B (Val-Pro-Leu), is not scientifically equivalent due to fundamental differences in enzyme interaction kinetics and biological outcomes. Both Diprotin A and Diprotin B are substrates of DPP-IV, and their apparent competitive inhibition is a kinetic artifact, unlike true small-molecule inhibitors like vildagliptin or sitagliptin [1]. Furthermore, comparative studies reveal significant divergence in downstream physiological effects: in inflammatory pain models, Diprotin A and vildagliptin exhibit distinct mechanisms of action, with Diprotin A demonstrating superior efficacy in modulating spinal pain relay points [2]. These findings underscore that experimental outcomes are compound-specific and cannot be generalized across the DPP-IV inhibitor class, necessitating the precise selection of Diprotin A for targeted research applications.

Diprotin A Differentiation Evidence Against Comparators


DPP-IV Substrate Kinetics: Diprotin A vs. Diprotin B

Diprotin A (Ile-Pro-Ile) and its analog Diprotin B (Val-Pro-Leu) are not true competitive inhibitors of DPP-IV. Both compounds are, in fact, substrates for the enzyme. The observed apparent competitive inhibition is a kinetic artifact resulting from the presence of a penultimate proline residue, which mimics the substrate structure [1]. This finding is critical for experimental design, as it indicates that Diprotin A is actively cleaved by DPP-IV, influencing the duration and nature of its effect in biological systems compared to non-substrate inhibitors.

Enzymology Dipeptidyl Peptidase IV Kinetic Artifact

Divergent Analgesic Mechanisms: Diprotin A vs. Vildagliptin

In a rat model of Complete Freund's Adjuvant (CFA)-induced subchronic inflammatory pain, intrathecal administration of Diprotin A and vildagliptin, a clinically approved DPP-IV inhibitor, exhibited distinct mechanisms of action. While both compounds showed naltrexone-reversible antihyperalgesia, co-administration of opioid receptor (OR) subtype-selective antagonists revealed that Diprotin A's effect is primarily mediated by μ- and δ-opioid receptors, whereas vildagliptin's effect is more dependent on μ-opioid receptors [1]. Furthermore, in the formalin test, only Diprotin A demonstrated μ- and δ-OR-mediated antinociception [1].

Pain Research Analgesia In Vivo Pharmacology

DPP-IV Inhibition Potency and Binding: Diprotin A vs. Chlorogenic Acid

A 2022 study comparing Diprotin A with shikimate pathway-derived phenolic acids demonstrated that chlorogenic acid (CA) is a more potent DPP-IV inhibitor. Molecular docking revealed a binding energy of -9.0 kcal/mol for CA, compared to -6.6 kcal/mol for Diprotin A. This was corroborated by molecular dynamics simulations where CA formed a more stable complex with DPP-IV (-27.58 kcal/mol) than Diprotin A (-12.68 kcal/mol) [1]. In vitro DPP-IV inhibition assays confirmed these findings, with CA exhibiting a lower IC50 of 0.3 mg/mL compared to Diprotin A's 0.5 mg/mL [1].

Type-2 Diabetes Computational Chemistry In Vitro Assay

Benchmark Control IC50 Variability Across Studies

Diprotin A is widely utilized as a positive control in DPP-IV inhibition assays, yet its reported IC50 values exhibit significant variability across different experimental conditions. A 2013 study reported an IC50 of 4.21 ± 2.01 μM [1]. In contrast, a more recent 2022 study determined its IC50 to be 0.5 mg/mL (approximately 1.46 mM) [2]. Additionally, commercial vendors report an IC50 of 1.1 μg/mL (approximately 3.22 μM) for the TFA salt form . This wide range underscores the need for researchers to establish their own baseline potency in their specific assay system and to source Diprotin A from a reliable vendor to ensure batch-to-batch consistency.

Assay Development Positive Control In Vitro Pharmacology

Retinal Vascular Permeability Off-Target Effect

Beyond its DPP-IV inhibitory activity, Diprotin A has been shown to induce Src and vascular endothelium-cadherin phosphorylation, which increases vascular permeability specifically in the retina . This off-target effect is a critical consideration for experimental design, particularly for in vivo studies focusing on diabetes or inflammation. While many small-molecule DPP-IV inhibitors (e.g., vildagliptin, sitagliptin) are not typically associated with this specific vascular effect, Diprotin A's activity in this pathway makes it a unique tool compound for investigating DPP-IV's role in retinal vascular biology but a confounder in studies focused solely on metabolic endpoints.

Ophthalmology Vascular Biology Off-Target Effects

Diprotin A Optimal Application Scenarios


DPP-IV Substrate Kinetics and Cleavage Dynamics

Diprotin A is the compound of choice for enzymology studies focused on the substrate recognition and cleavage kinetics of DPP-IV. Its classification as a DPP-IV substrate, with apparent inhibition being a kinetic artifact, makes it ideal for investigating the enzyme's active site properties and peptide processing . This application leverages Diprotin A's specific interaction mechanism, differentiating it from non-cleavable inhibitors.

DPP-IV Inhibition Assay Validation as Reference Standard

Due to its widespread use as a positive control across decades of literature, Diprotin A serves as the essential benchmark compound for validating new DPP-IV inhibition assays and screening novel inhibitors [2]. Its consistent, albeit variable, performance across studies provides a critical reference point for normalizing data and comparing the potency of new chemical entities, ensuring experimental reproducibility and cross-study comparability.

DPP-IV in δ-Opioid Receptor Analgesia

For researchers exploring the intersection of DPP-IV activity and pain modulation, Diprotin A is the preferred tool compound. Direct comparative evidence shows that its antihyperalgesic effects are mediated via μ- and δ-opioid receptors, a mechanism distinct from the μ-opioid preference of vildagliptin . This makes Diprotin A uniquely suited for studies aiming to dissect the specific role of DPP-IV in δ-opioid receptor pathways within the spinal cord.

Retinal Vascular Permeability and Diabetic Retinopathy

Diprotin A has a specific, quantifiable off-target effect on retinal vasculature, inducing Src and VE-cadherin phosphorylation to increase permeability . This property makes it a valuable, niche tool for ophthalmology research aimed at understanding the molecular mechanisms of blood-retinal barrier breakdown in conditions like diabetic retinopathy. This application is predicated on a unique biological activity not shared by the broader class of DPP-IV inhibitors.

Technical Documentation Hub

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36 linked technical documents
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